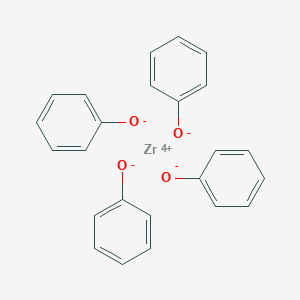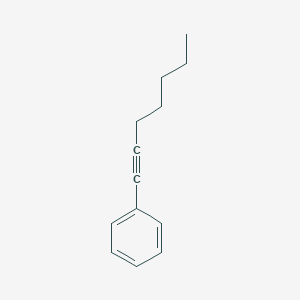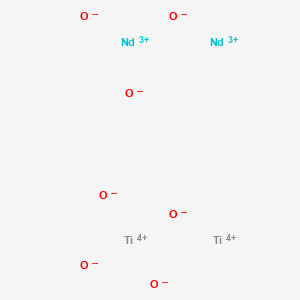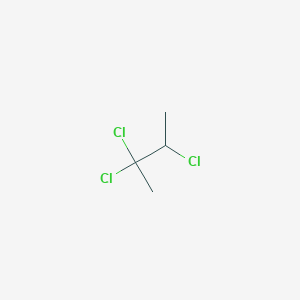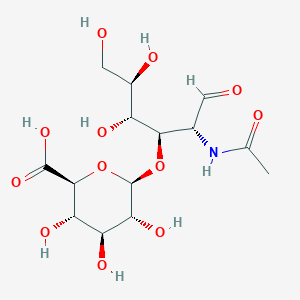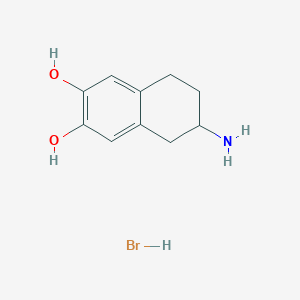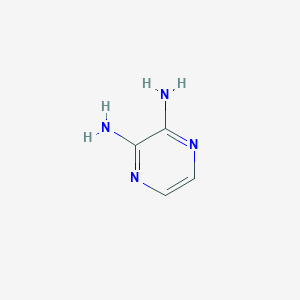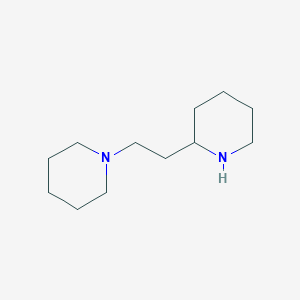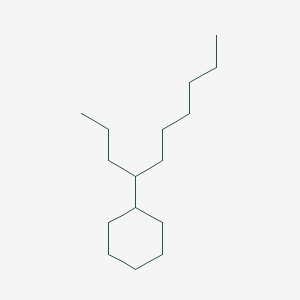
(1-Propylheptyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Propylheptyl)cyclohexane, also known as PHCH, is a cyclic hydrocarbon compound with the chemical formula C15H30. It is a colorless liquid that is insoluble in water but soluble in organic solvents. PHCH is commonly used in the chemical industry as a solvent and as a starting material for the synthesis of other compounds. In recent years, PHCH has gained attention in scientific research due to its potential biological activities.
Mécanisme D'action
The mechanism of action of (1-Propylheptyl)cyclohexane is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. (1-Propylheptyl)cyclohexane has been found to inhibit the production of pro-inflammatory cytokines and to activate antioxidant enzymes, which may contribute to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
Studies have shown that (1-Propylheptyl)cyclohexane can reduce the levels of oxidative stress markers and improve the antioxidant defense system in cells. It has also been found to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. Additionally, (1-Propylheptyl)cyclohexane has been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
(1-Propylheptyl)cyclohexane is a relatively stable compound that can be easily synthesized and purified. It has low toxicity and is not considered to be a hazardous material. However, its low solubility in water and high boiling point may limit its use in certain experiments.
Orientations Futures
There are several potential directions for future research on (1-Propylheptyl)cyclohexane. One area of interest is the development of (1-Propylheptyl)cyclohexane-based drugs for the treatment of various diseases. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of (1-Propylheptyl)cyclohexane. Additionally, studies could be conducted to optimize the synthesis of (1-Propylheptyl)cyclohexane and to explore its potential use in other applications, such as in the production of polymers or as a fuel additive.
In conclusion, (1-Propylheptyl)cyclohexane is a promising compound with potential applications in the fields of medicine, biotechnology, and materials science. Its biological activities and low toxicity make it an attractive candidate for further research and development.
Méthodes De Synthèse
(1-Propylheptyl)cyclohexane can be synthesized through the catalytic hydrogenation of cyclohexene using a palladium catalyst. The reaction takes place under high pressure and temperature, and the yield of (1-Propylheptyl)cyclohexane can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
(1-Propylheptyl)cyclohexane has been found to exhibit anti-inflammatory, antioxidant, and antimicrobial activities. These properties make it a promising candidate for the development of new drugs and therapeutic agents. (1-Propylheptyl)cyclohexane has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
Propriétés
Numéro CAS |
13151-75-2 |
|---|---|
Formule moléculaire |
C16H32 |
Poids moléculaire |
224.42 g/mol |
Nom IUPAC |
decan-4-ylcyclohexane |
InChI |
InChI=1S/C16H32/c1-3-5-6-8-12-15(11-4-2)16-13-9-7-10-14-16/h15-16H,3-14H2,1-2H3 |
Clé InChI |
UHDDZGYJEVCRBX-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCC)C1CCCCC1 |
SMILES canonique |
CCCCCCC(CCC)C1CCCCC1 |
Synonymes |
(1-Propylheptyl)cyclohexane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



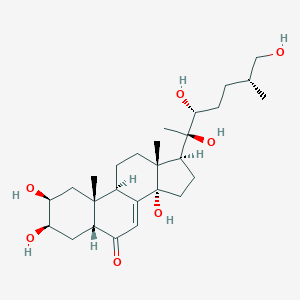

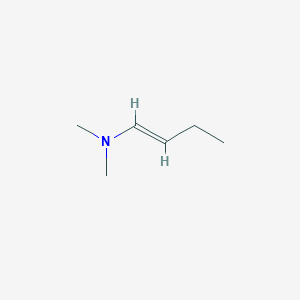
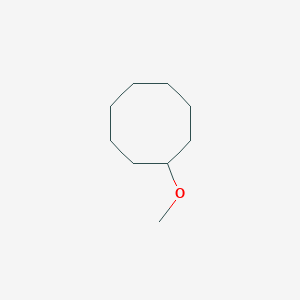
![1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrole-2,5-dione](/img/structure/B78554.png)
